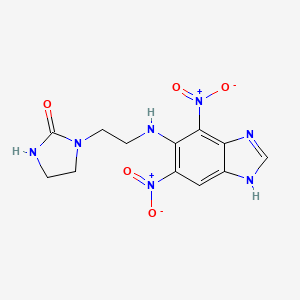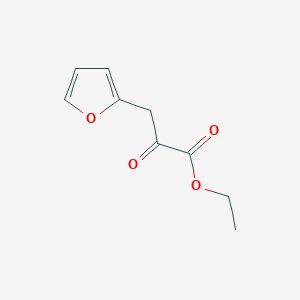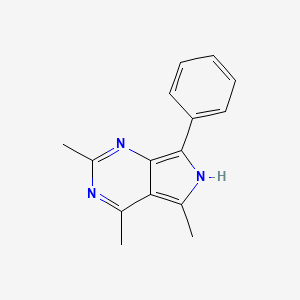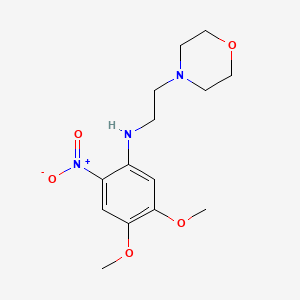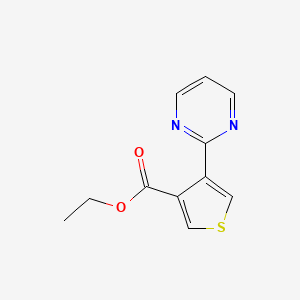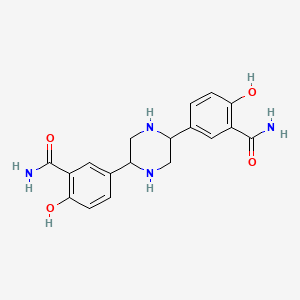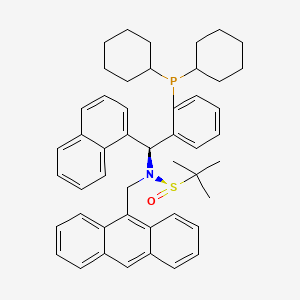
6-Amino-N,N,2-trimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-N,N,2-trimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes an amino group, two methyl groups, and a carboxamide group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N,N,2-trimethylpyridine-3-carboxamide typically involves the reaction of 2,6-diaminopyridine with trimethylamine and a carboxylic acid derivative. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-N,N,2-trimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyridine compounds .
Aplicaciones Científicas De Investigación
6-Amino-N,N,2-trimethylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Amino-N,N,2-trimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of 6-Amino-N,N,2-trimethylpyridine-3-carboxamide.
N,N-Dimethylpyridine-3-carboxamide: A related compound with similar structural features.
Pyridine-3-carboxamide: A simpler analog without the amino and methyl groups
Uniqueness
This compound is unique due to the presence of both amino and carboxamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields of research .
Propiedades
Número CAS |
827589-24-2 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
6-amino-N,N,2-trimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-6-7(9(13)12(2)3)4-5-8(10)11-6/h4-5H,1-3H3,(H2,10,11) |
Clave InChI |
APVNANGBPAETTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


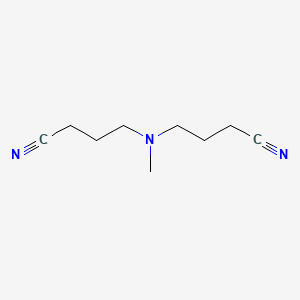
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
